
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride typically involves the esterification of 4-Aminomethyltetrahydropyran-4-carboxylic acid with ethanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:
Reagents: 4-Aminomethyltetrahydropyran-4-carboxylic acid, ethanol, hydrochloric acid.
Catalysts: Sulfuric acid or p-toluenesulfonic acid.
Conditions: Refluxing the mixture at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Applications De Recherche Scientifique
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminomethyltetrahydropyran hydrochloride: A closely related compound with similar structural features.
4-Isoxazolidinol hydrochloride: Another compound with a similar ring structure but different functional groups.
4-Aminodiphenylamine hydrochloride: Shares the amino group but has a different core structure.
Uniqueness
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H18ClNO3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
ethyl 4-(aminomethyl)oxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-8(11)9(7-10)3-5-12-6-4-9;/h2-7,10H2,1H3;1H |
Clé InChI |
HCERCBLRZSFGAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCOCC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


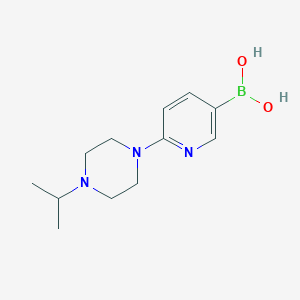

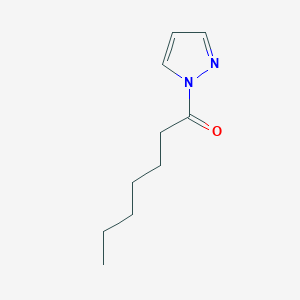
![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
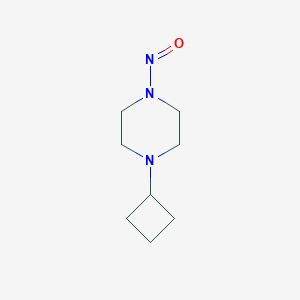
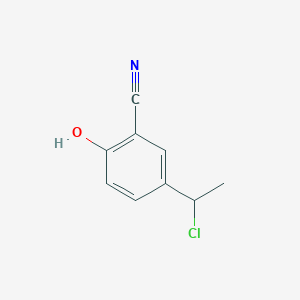
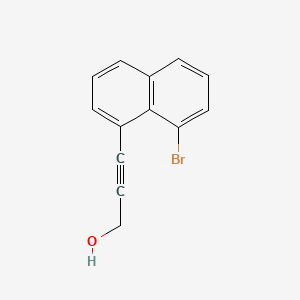

![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
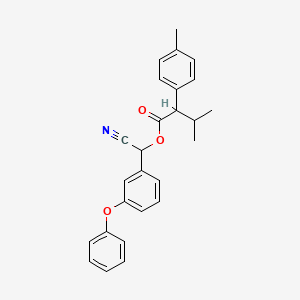

![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
